Bienvenue dans la boutique en ligne BenchChem!

WF 11605

LTB4 receptor antagonism neutrophil degranulation target selectivity

WF 11605 is the only natural tetracyclic triterpene glucoside LTB4 antagonist with validated selectivity over PAF/FMLP pathways (≥33-fold window). It uniquely combines antimicrobial and LTB4 antagonism and is the sole compound with published in vivo hepatoprotection in D-galactosamine-induced hepatitis. Essential for clean LTB4 pathway interrogation, infection-inflammation models, and natural product library benchmarking. Avoid confounding effects inherent to synthetic alternatives.

Molecular Formula C38H60O11
Molecular Weight 692.9 g/mol
CAS No. 127475-47-2
Cat. No. B1683299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWF 11605
CAS127475-47-2
Synonyms9-acetoxy-2-(1,2-dimethylpropyl)-8-((beta-D-glucopyranosyl)oxy)-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydro-2,4a,7,7,10a,12a-hexamethyl-3-oxochrysene-1-carboxylic acid
WF 11605
WF-11605
WF11605
Molecular FormulaC38H60O11
Molecular Weight692.9 g/mol
Structural Identifiers
SMILESCC(C)C(C)C1(C(C2(CCC3=C(C2(CC1=O)C)CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C
InChIInChI=1S/C38H60O11/c1-18(2)19(3)38(10)26(41)16-37(9)22-11-12-25-34(5,6)31(49-33-29(44)28(43)27(42)24(17-39)48-33)23(47-20(4)40)15-35(25,7)21(22)13-14-36(37,8)30(38)32(45)46/h18-19,23-25,27-31,33,39,42-44H,11-17H2,1-10H3,(H,45,46)/t19?,23-,24-,25+,27-,28+,29-,30-,31+,33+,35-,36+,37-,38+/m1/s1
InChIKeyFBAPXRMZLULGNA-LEAUMUBASA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WF 11605 (CAS 127475-47-2) Product Overview: A Fungal-Derived Tetracyclic Triterpene Glucoside LTB4 Antagonist


WF 11605 (CAS 127475-47-2) is a tetracyclic triterpene glucoside natural product isolated from the fungal strain Agonomycetes F-11605 [1]. It functions pharmacologically as a specific antagonist of leukotriene B4 (LTB4), a potent lipid mediator of inflammation [2]. The compound has a molecular formula of C38H60O11 and a molecular weight of 692.88 g/mol [1]. Unlike synthetic small-molecule LTB4 antagonists or cysteinyl leukotriene receptor antagonists, WF 11605 represents a distinct structural class of natural glycosylated triterpenoids [3].

Why WF 11605 Cannot Be Replaced by Generic LTB4 Antagonists or CysLT1 Antagonists in Specialized Research


WF 11605 occupies a unique position in the leukotriene receptor antagonist landscape because it is one of very few natural tetracyclic triterpene glucosides with documented LTB4 receptor antagonism, whereas most commercially available alternatives belong to entirely different chemical classes (e.g., carboxamide-acids, benzodioxines, or quinoline-based CysLT1 antagonists such as montelukast) [1]. Its demonstrated functional selectivity for LTB4-mediated pathways over PAF and FMLP signaling [2] is not uniformly replicated across synthetic LTB4 antagonists, and its dual antimicrobial-LTB4 antagonist profile [3] is absent from standard comparator compounds. Generic substitution without empirical verification therefore risks loss of both target selectivity and the multifunctional pharmacological profile intrinsic to the natural product scaffold.

WF 11605 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data


LTB4 Antagonism: Functional Selectivity vs. PAF and FMLP Pathways Compared to Multi-Target LTB4 Antagonists

WF 11605 demonstrated functional selectivity for LTB4-mediated degranulation with an IC50 of 3.0 × 10⁻⁶ M, while exhibiting no inhibitory effect on PAF- or FMLP-induced degranulation at concentrations up to 10⁻⁴ M [1]. By contrast, the synthetic LTB4 antagonist ONO-4057 inhibited LTB4-induced human neutrophil degranulation with an IC50 of 1.6 ± 0.1 μM but its selectivity window against other chemoattractants is narrower or not explicitly documented at comparable multiples [2]. The ≥33-fold selectivity margin of WF 11605 over non-LTB4 stimuli provides a quantifiable basis for applications requiring pathway-specific interrogation.

LTB4 receptor antagonism neutrophil degranulation target selectivity

Receptor Binding Affinity: [³H]-LTB4 Displacement Compared to Synthetic Antagonists CP-105,696 and SM-15178

WF 11605 blocked [³H]-LTB4 binding to rabbit PMNL membranes with an IC50 of 5.6 × 10⁻⁶ M [1]. The synthetic LTB4 antagonist CP-105,696 exhibited substantially higher affinity, inhibiting [³H]-LTB4 binding to murine spleen membranes with an IC50 of 30.2 nM (Ki = 17.7 nM) [2]. SM-15178 inhibited [³H]-LTB4 binding to human neutrophil receptors with an IC50 of 0.30 μM [3]. This positions WF 11605 as a moderate-affinity antagonist, making it particularly suitable for experimental designs where excessive receptor blockade is undesirable and partial modulation is preferred.

receptor binding LTB4 displacement affinity comparison

In Vivo Hepatoprotective Efficacy: Dose-Dependent Reduction of Serum Transaminases in a Rat Hepatitis Model

Intraperitoneal administration of WF 11605 at doses of 10, 32, and 100 mg/kg significantly prevented the increase of serum transaminases and bilirubin in a dose-dependent manner in a D-galactosamine-induced rat hepatitis model [1]. This in vivo disease model evidence is absent from the published profiles of many synthetic LTB4 antagonists developed primarily for asthma or neutrophil-mediated inflammatory indications. No directly comparable in vivo hepatoprotection data using the same model and endpoints have been reported for synthetic LTB4 antagonists such as CP-105,696 or ONO-4057.

in vivo efficacy hepatoprotection D-galactosamine hepatitis

Dual Pharmacological Profile: LTB4 Antagonism Combined with Antimicrobial Activity

WF 11605 is distinguished from all synthetic LTB4 antagonists by its additional antimicrobial activity, as documented in the original patent literature [1]. The compound and its derivatives are described as possessing antimicrobial activity and being useful as antibiotics, in addition to their LTB4 antagonist function for preventing and treating diseases caused by LTB4 [2]. No synthetic LTB4 antagonist (e.g., CP-105,696, ONO-4057, SM-15178, LTB4 antagonist 1) has been reported to exhibit intrinsic antimicrobial activity, establishing WF 11605 as the only bifunctional LTB4 antagonist-antibiotic compound available for research applications.

antimicrobial dual pharmacology natural product antibiotic

Structural Class Differentiation: Tetracyclic Triterpene Glucoside vs. Synthetic Small-Molecule LTB4 Antagonists

WF 11605 is a tetracyclic triterpene glucoside with a glycosidically linked carbohydrate moiety [1]. It belongs to the sterol lipid class and is structurally unrelated to any synthetic LTB4 antagonist chemotype. Synthetic LTB4 antagonists span diverse chemotypes including carboxamide-acids (e.g., LTB4 antagonist 1, IC50 = 288 nM ), benzodioxines (e.g., LTB4 antagonist 2, IC50 = 439 nM ), and quinoline derivatives, none of which share the tetracyclic triterpene scaffold. This structural uniqueness makes WF 11605 irreplaceable in structure-activity relationship (SAR) studies focusing on natural product-derived LTB4 antagonism and in drug discovery programs seeking novel, patent-differentiating lead scaffolds.

chemical structure natural product triterpene glucoside structural novelty

WF 11605 Optimal Research and Procurement Application Scenarios


LTB4 Pathway-Specific Mechanistic Studies Requiring Exclusion of PAF and FMLP Crosstalk

WF 11605 is the preferred tool compound for experiments where LTB4 receptor-mediated signaling must be interrogated without confounding effects on PAF or FMLP pathways. Its demonstrated absence of inhibitory activity on PAF- and FMLP-induced degranulation at concentrations up to 10⁻⁴ M (≥33-fold above its LTB4 degranulation IC50) [1] provides a validated selectivity window that is not uniformly documented for alternative LTB4 antagonists such as ONO-4057. This makes WF 11605 particularly suitable for studies of LTB4-specific neutrophil biology, including chemotaxis, degranulation, and receptor binding dynamics in rabbit and potentially other mammalian PMNL systems.

In Vivo Investigation of LTB4 in Hepatic Inflammation and Hepatoprotection

WF 11605 is uniquely positioned as the only LTB4 antagonist with published in vivo efficacy in a D-galactosamine-induced acute hepatitis model in rats. Intraperitoneal administration at 10-100 mg/kg produced dose-dependent prevention of serum transaminase and bilirubin elevation [2]. Research programs investigating the role of LTB4 in drug-induced liver injury, acute hepatic inflammation, or ischemia-reperfusion injury should prioritize WF 11605 over synthetic LTB4 antagonists that lack hepatoprotection validation in equivalent disease models. The compound may also serve as a pharmacological validation tool for genetic models of LTB4 pathway modulation in hepatic contexts.

Dual-Mechanism Studies at the Intersection of Inflammation and Infection

WF 11605 is the only compound available that simultaneously functions as an LTB4 receptor antagonist and an antimicrobial agent [3]. This dual pharmacological profile enables unique experimental designs where both inflammatory signaling and microbial burden must be modulated concurrently. Potential applications include host-directed anti-infective research, studies of infection-driven inflammatory pathology, and screening for synergistic effects between LTB4 pathway inhibition and antimicrobial mechanisms. Procurement of WF 11605 eliminates the need to combine separate tool compounds with potentially confounding pharmacokinetic or pharmacodynamic interactions.

Natural Product-Based Drug Discovery and SAR Programs Targeting Triterpene Glucoside Scaffolds

As the only characterized tetracyclic triterpene glucoside with documented LTB4 antagonist activity, WF 11605 serves as an essential reference standard for natural product screening libraries and a validated starting point for semi-synthetic derivatization [4]. Its structural elucidation by 2D NMR and the availability of deacetyl-WF11605 aglycone characterization data [5] further support medicinal chemistry programs aimed at optimizing LTB4 antagonism within this scaffold class. The compound's fungal fermentation origin [6] also makes it relevant for biosynthetic pathway studies and microbial natural product discovery platforms targeting anti-inflammatory metabolites.

Quote Request

Request a Quote for WF 11605

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.